molecular formula C8H7FO5S B3324877 Benzoic acid, 3-(fluorosulfonyl)-4-methoxy- CAS No. 199461-16-0

Benzoic acid, 3-(fluorosulfonyl)-4-methoxy-

Cat. No. B3324877
CAS RN: 199461-16-0
M. Wt: 234.2 g/mol
InChI Key: TXPKNOFHNYQSLR-UHFFFAOYSA-N
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Description

“Benzoic acid, 3-(fluorosulfonyl)-4-methoxy-” is a xenobiotic substrate analogue . It’s related to 3-Fluorobenzoic acid, which is the meta form of fluorobenzoic acid .


Molecular Structure Analysis

The molecular formula of “Benzoic acid, 3-(fluorosulfonyl)-4-methoxy-” is C7H5FO4S . The InChI string is InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H, (H,9,10) . The Canonical SMILES string is C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O .


Chemical Reactions Analysis

The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .


Physical And Chemical Properties Analysis

The molecular weight of “Benzoic acid, 3-(fluorosulfonyl)-4-methoxy-” is 204.18 g/mol . The XLogP3 is 1.2 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The exact mass is 203.98925797 g/mol .

Scientific Research Applications

Benzoic acid, 3-(fluorosulfonyl)-4-methoxy- has been used in a wide range of scientific research applications, including in the study of enzyme inhibition, protein-ligand interactions, and drug delivery. It has also been used in the development of fluorescent probes for imaging and diagnostics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Benzoic acid, 3-(fluorosulfonyl)-4-methoxy- in laboratory experiments is its stability, which makes it ideal for long-term storage. Additionally, it is relatively non-toxic and has low bioaccumulation potential. However, it is important to note that it is a strong acid and can cause skin and eye irritation.

Future Directions

There are a number of potential future directions for research on Benzoic acid, 3-(fluorosulfonyl)-4-methoxy-. These include further exploration of its ability to modulate the activity of G-protein coupled receptors and ion channels, as well as its potential use as a drug delivery system. Additionally, further research could be done to explore its potential as a fluorescent probe for imaging and diagnostics. Finally, research could be done to explore its potential use in the development of novel therapeutics.

Safety and Hazards

The safety data sheet for benzoic acid indicates that it causes skin irritation, serious eye damage, and specific target organ toxicity (single exposure) to the respiratory system . It’s also harmful to aquatic life .

properties

IUPAC Name

3-fluorosulfonyl-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO5S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPKNOFHNYQSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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